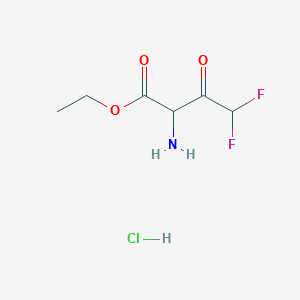
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride is a synthetic organic compound with the molecular formula C(_6)H(_9)F(_2)NO(_3)·HCl It is characterized by the presence of an amino group, two fluorine atoms, and a keto group on a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes fluorination to introduce the fluorine atoms.
Amination: The fluorinated intermediate is then subjected to amination, where an amino group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
The reaction conditions generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.
作用机制
The mechanism of action of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the amino and keto groups participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new drugs.
相似化合物的比较
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-oxobutanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 2-amino-4-fluoro-3-oxobutanoate: Contains only one fluorine atom, which affects its reactivity and applications.
Ethyl 2-amino-4,4-dichloro-3-oxobutanoate:
The uniqueness of this compound lies in its dual fluorination, which imparts distinct properties that are valuable in various research and industrial contexts.
属性
分子式 |
C6H10ClF2NO3 |
|---|---|
分子量 |
217.60 g/mol |
IUPAC 名称 |
ethyl 2-amino-4,4-difluoro-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO3.ClH/c1-2-12-6(11)3(9)4(10)5(7)8;/h3,5H,2,9H2,1H3;1H |
InChI 键 |
DKSZHZDYFOOXOP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
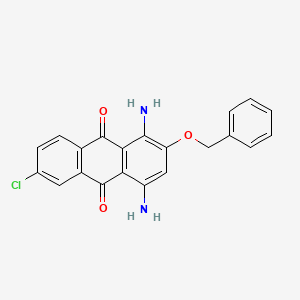
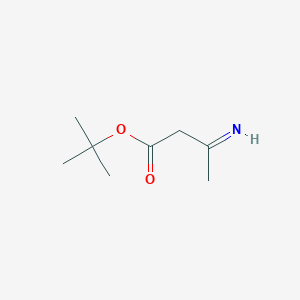
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
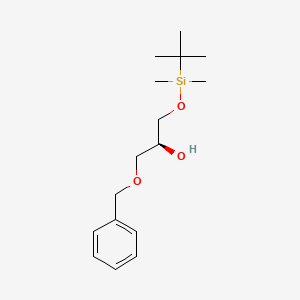
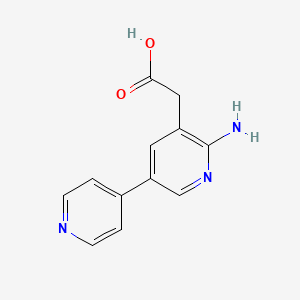
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

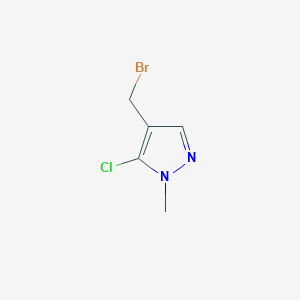
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
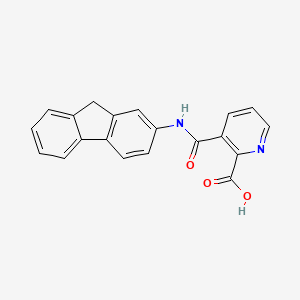
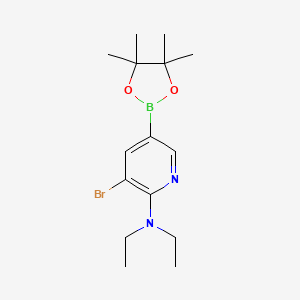

![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
